N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide
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Overview
Description
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound that belongs to the isoxazole family, which is known for its wide range of biological activities and therapeutic potential . Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
The synthesis of N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves the use of various aldehydes, hydroxylamine hydrochloride, and ethylacetoacetate . The reaction is catalyzed by 10 mol% DABCO in the presence of water under reflux conditions . This method is part of a broader category of metal-free synthetic routes to isoxazoles, which are preferred due to their eco-friendly nature and reduced toxicity .
Chemical Reactions Analysis
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like NaIO4 and reducing agents such as NaBH4 . The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the isoxazole ring or the benzyl group .
Scientific Research Applications
This compound has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine . In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it has been studied for its potential antimicrobial, anticancer, and anti-inflammatory properties . In medicine, it is being explored for its potential use in drug development due to its unique structure and biological activity .
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity . This can lead to various biological effects, such as inhibition of cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
N-(4-fluorobenzyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide can be compared to other isoxazole derivatives, such as 3-(benzo[d]isoxazol-3-yl)-N-substituted pyrrolidine-2,5-dione . The unique structure of this compound makes it a valuable compound for further research and development .
Properties
Molecular Formula |
C16H17FN2O2 |
---|---|
Molecular Weight |
288.32 g/mol |
IUPAC Name |
N-[(4-fluorophenyl)methyl]-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide |
InChI |
InChI=1S/C16H17FN2O2/c17-12-8-6-11(7-9-12)10-18-16(20)15-13-4-2-1-3-5-14(13)21-19-15/h6-9H,1-5,10H2,(H,18,20) |
InChI Key |
JSMADQHZSMCFFC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(CC1)ON=C2C(=O)NCC3=CC=C(C=C3)F |
Origin of Product |
United States |
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